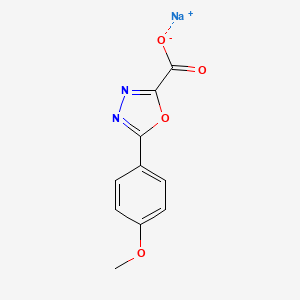

Sodium;5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “Sodium;5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-carboxylate” is a sodium salt of a carboxylate-containing oxadiazole derivative. Oxadiazoles are a class of organic compounds containing a five-membered ring with two carbon atoms, two nitrogen atoms, and one oxygen atom . The presence of a methoxyphenyl group suggests that this compound may have interesting chemical and physical properties.

Molecular Structure Analysis

The molecular structure of this compound would likely show the characteristic five-membered oxadiazole ring, with the methoxyphenyl group and the carboxylate group attached at different positions on the ring . The exact structure would depend on the specific synthetic route used.Chemical Reactions Analysis

Oxadiazoles can participate in a variety of chemical reactions, often involving the opening of the five-membered ring . The presence of the carboxylate group might make this compound an acid or a base depending on the pH of the solution, and the methoxyphenyl group could potentially participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the presence of the methoxyphenyl and carboxylate groups. It’s likely that this compound would be solid at room temperature, and its solubility would depend on the polarity of the solvent .Scientific Research Applications

- Application : Researchers have explored EN300-27103694 as a heterogeneous photocatalyst for the regioselective synthesis of 1H-tetrazoles. By using sodium azide and other affordable substrates, this compound facilitates the conversion of aldehydes into isocyanides, acting as a nitrogen source. The protocol offers excellent product yields, ease of separation, and minimal reaction time .

- Application : EN300-27103694 has been investigated as an organocatalyst in the one-pot, multi-component synthesis of 2H-indazolo[2,1-b]phthalazine-triones under solvent-free conditions. Its green and atom-economic approach contributes to resource conservation and reduced costs .

- Application : EN300-27103694 could play a role in drug development, particularly as an inhibitor for human immunodeficiency viruses and other immune diseases. Its functional group as a ligand in coordination chemistry adds to its versatility .

- Application : The functional group of tetrazoles, including EN300-27103694 , serves as a ligand in coordination chemistry. Understanding its coordination behavior can lead to novel applications in catalysis and materials science .

- Application : Researchers have developed a photoelectrochemical route using EN300-27103694 for the synthesis of sodium 5,5’-azotetrazolate from 5-amino-1H-tetrazole at room temperature. This approach offers a sustainable and efficient method for tetrazole synthesis .

- Application : EN300-27103694 can be used in the synthesis of ethyl esters. For example, sodium ethoxide reacts with diethyl malonate to generate ethyl esters .

Photocatalysis for Tetrazole Synthesis

Organocatalysis

Drug Development

Coordination Chemistry

Photoelectrochemical Synthesis

Ethyl Ester Synthesis

Mechanism of Action

Mode of Action

It’s worth noting that the oxadiazole moiety is a common structural motif in many bioactive compounds, suggesting that en300-27103694 may interact with its targets via similar mechanisms .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets . .

Future Directions

properties

IUPAC Name |

sodium;5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O4.Na/c1-15-7-4-2-6(3-5-7)8-11-12-9(16-8)10(13)14;/h2-5H,1H3,(H,13,14);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGARTXPUQRYLRJ-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN=C(O2)C(=O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N2NaO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-(4-isopropylphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2359394.png)

![N-(4-acetylphenyl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2359396.png)

![N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-4-nitrobenzamide](/img/structure/B2359397.png)

![methyl 3-{[7-(3-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]methyl}-4-methoxybenzoate](/img/structure/B2359400.png)

![(4-iodophenyl){3-[4-(2-pyrimidinyloxy)phenyl]-1H-pyrazol-1-yl}methanone](/img/structure/B2359409.png)

![2-Chloro-N-(1,1-dimethoxypropan-2-yl)-N-[(2-fluoro-5-methylphenyl)methyl]acetamide](/img/structure/B2359410.png)

![1-[2-[(3-Methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-naphthalen-2-yloxyethanone](/img/structure/B2359413.png)

![ethyl (3-hydroxy-5-oxo-2,3,6,7,8,9-hexahydro-5H-[1]benzothieno[2,3-d][1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetate](/img/structure/B2359417.png)